4-Methoxybenzamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

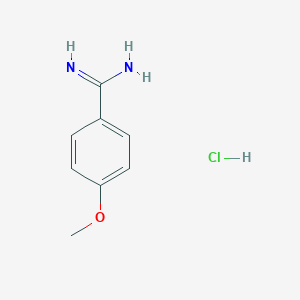

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOSDIDPIBJFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489602 | |

| Record name | 4-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51721-68-7 | |

| Record name | 4-Methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzamidine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Serine Protease Inhibition by 4-Methoxybenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms underpinning the inhibition of serine proteases by 4-Methoxybenzamidine hydrochloride. It consolidates structural data, kinetic parameters, and relevant signaling pathways to offer a comprehensive resource for researchers in pharmacology, biochemistry, and drug discovery.

Core Principles of Serine Protease Inhibition by Benzamidine Derivatives

Serine proteases are a major class of proteolytic enzymes characterized by a highly conserved catalytic triad composed of serine, histidine, and aspartate residues in their active site. The catalytic mechanism involves the serine hydroxyl group acting as a nucleophile to attack the carbonyl carbon of a peptide bond in the substrate.

Benzamidine and its derivatives, including 4-Methoxybenzamidine, are well-established competitive inhibitors of trypsin-like serine proteases. These proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues such as arginine and lysine. The inhibitory activity of benzamidine analogs stems from their structural mimicry of these side chains. The positively charged amidinium group of the inhibitor forms strong ionic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate.

The general mechanism of inhibition is a reversible, competitive binding to the active site. The binding affinity can be influenced by substituents on the benzamidine ring, which can introduce additional interactions with the enzyme surface, thereby modulating the inhibitory potency and selectivity.

The Role of the 4-Methoxy Group in Modulating Inhibitory Activity

The introduction of a methoxy group at the 4-position of the benzamidine ring can influence the inhibitory properties of the molecule in several ways:

-

Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This may influence the pKa of the amidinium group and its interaction with the active site residues.

-

Hydrophobic Interactions: The methyl group of the methoxy moiety can engage in hydrophobic interactions with nonpolar residues lining the entrance of the S1 pocket, potentially increasing the overall binding affinity.

-

Solvation/Desolvation Effects: The presence of the methoxy group can alter the solvation properties of the inhibitor, which can impact the thermodynamics of binding to the enzyme's active site.

Quantitative Analysis of Inhibition

Precise determination of inhibitory potency is crucial for drug development. The most common parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Although specific values for this compound are not widely published, the following table provides a summary of Ki values for the parent compound, benzamidine, and a closely related derivative, 4-aminobenzamidine, against several key serine proteases. This data serves as a valuable benchmark for understanding the expected potency of 4-Methoxybenzamidine.

| Inhibitor | Target Protease | Ki (µM) | Comments |

| Benzamidine | Trypsin | 18.4 | A synthetic aromatic amide that competitively inhibits trypsin.[1] |

| Benzamidine | Human Tissue Kallikrein (hK1) | 1,098 ± 91 | Linear competitive inhibition.[2] |

| 4-Aminobenzamidine | Human Tissue Kallikrein (hK1) | 146 ± 10 | Linear competitive inhibition, demonstrating the influence of the 4-amino group.[2] |

| Multivalent Benzamidine | Plasmin | 2.1 ± 0.8 to 3.9 ± 1.7 | Demonstrates that linking benzamidine moieties can significantly increase potency.[3] |

Structural Basis of Inhibition: Insights from X-ray Crystallography

The three-dimensional structure of inhibitors bound to their target enzymes provides invaluable information for understanding the mechanism of action and for rational drug design. While a solved crystal structure of this compound in complex with a serine protease is not publicly available in the Protein Data Bank (PDB), a high-resolution crystal structure of a very close analog, 4-Methoxy-N-(2-pyridinyl)benzamide, in complex with human thrombin (PDB ID: 5AF9) has been determined.[4][5] This structure reveals the key interactions within the active site.

The benzamidine moiety would be expected to bind in a similar fashion, with the amidinium group forming a salt bridge with Asp189 in the S1 pocket. The 4-methoxy group would be positioned near the entrance of the pocket, where it could make favorable contacts with surrounding residues.

The following diagram illustrates the expected binding mode of 4-Methoxybenzamidine in the S1 pocket of a trypsin-like serine protease, based on the known structures of benzamidine and its derivatives.

Experimental Protocols for Determining Inhibition Parameters

Accurate determination of Ki and IC50 values requires robust and well-controlled experimental procedures. The following is a generalized protocol for a serine protease inhibition assay using a chromogenic substrate.

Objective: To determine the inhibition constant (Ki) of this compound for a specific serine protease.

Materials:

-

Purified serine protease (e.g., trypsin, thrombin, plasmin) of known concentration.

-

This compound stock solution (in a suitable buffer, e.g., water or DMSO).

-

Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for trypsin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic product (e.g., 405 nm for p-nitroaniline).

Procedure:

-

Enzyme and Substrate Preparation:

-

Prepare a working solution of the serine protease in the assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the desired reaction time.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to various working concentrations in the assay buffer. The range of substrate concentrations should typically span from 0.5 to 5 times the Michaelis-Menten constant (Km) of the enzyme for that substrate.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound.

-

Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations to be tested.

-

-

Assay Setup (96-well plate):

-

To each well, add a fixed volume of the enzyme solution.

-

Add a corresponding volume of each inhibitor dilution to the appropriate wells. Include control wells with buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

-

Immediately start monitoring the change in absorbance over time using the microplate reader. Record data at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor and substrate concentration from the linear portion of the absorbance versus time plots.

-

Determine the mode of inhibition by constructing Lineweaver-Burk or Dixon plots. For competitive inhibitors like benzamidines, a Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.

-

Calculate the Ki value using appropriate enzyme kinetic equations, such as the Cheng-Prusoff equation if the IC50 is determined at a known substrate concentration.

-

The following workflow diagram illustrates the key steps in determining the inhibition constant.

Impact on Signaling Pathways

The inhibition of specific serine proteases by this compound can have significant effects on various physiological and pathological signaling pathways.

Thrombin and the Coagulation Cascade

Thrombin is a key serine protease in the blood coagulation cascade.[6] It catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Thrombin also activates other coagulation factors and platelets.[4] Inhibition of thrombin by this compound would be expected to have an anticoagulant effect by blocking these processes. This makes it a potential scaffold for the development of antithrombotic agents.

The following diagram depicts the central role of thrombin in the coagulation cascade and the point of inhibition.

Plasmin and Fibrinolysis

Plasmin is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis. It is a serine protease that is activated from its zymogen, plasminogen. Inhibition of plasmin by this compound would be expected to have an anti-fibrinolytic effect, potentially promoting clot stability. This could be relevant in conditions characterized by excessive bleeding due to hyperfibrinolysis.

Trypsin and Protease-Activated Receptors (PARs)

Trypsin, in addition to its digestive role, can act as a signaling molecule by activating a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[7] Trypsin cleaves the N-terminal extracellular domain of PARs, unmasking a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling. This pathway is involved in inflammation and pain. Inhibition of trypsin-like proteases by this compound could modulate these signaling events.

Conclusion

This compound is a competitive inhibitor of trypsin-like serine proteases, acting by binding to the S1 specificity pocket of the enzyme. The 4-methoxy group likely contributes to the binding affinity through electronic and hydrophobic effects. While specific quantitative inhibition data for this compound is limited, its mechanism of action is well-understood based on studies of related benzamidine derivatives and structural data of close analogs. The inhibition of key serine proteases such as thrombin, plasmin, and trypsin by this compound has significant implications for its potential therapeutic applications in areas such as thrombosis, fibrinolysis, and inflammation. Further research to determine its precise inhibitory profile and in vivo efficacy is warranted.

References

- 1. scielo.br [scielo.br]

- 2. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. 5af9 - Thrombin in complex with 4-Methoxy-N-(2-pyridinyl)benzamide - Summary - Protein Data Bank Japan [pdbj.org]

- 6. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

4-Methoxybenzamidine Hydrochloride: An In-depth Technical Guide to Trypsin Binding Affinity and Kinetics

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the binding affinity and kinetics of 4-Methoxybenzamidine hydrochloride, a competitive inhibitor of the serine protease trypsin. Due to the limited availability of specific binding data for this particular compound in publicly accessible literature, this guide leverages established data for the parent compound, benzamidine, and other substituted benzamidines to provide a robust framework for its characterization. Detailed experimental protocols for determining key binding parameters such as the inhibition constant (Kᵢ), IC₅₀, and the kinetic rate constants (kₒₙ and kₒff) are provided. Furthermore, this guide includes visualizations of the inhibitory mechanism and experimental workflows to facilitate a deeper understanding of the trypsin-inhibitor interaction.

Introduction to Trypsin and Benzamidine-Based Inhibitors

Trypsin is a well-characterized serine protease that plays a crucial role in digestion by hydrolyzing proteins.[1] Its catalytic activity is dependent on a catalytic triad within its active site. The specificity of trypsin is directed towards cleaving peptide bonds at the carboxyl side of lysine and arginine residues.

Benzamidine and its derivatives are a class of synthetic, reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases.[2] The cationic amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind specifically within the S1 pocket of the trypsin active site.[2] This interaction is primarily stabilized by electrostatic interactions between the positively charged amidinium group and the negatively charged Asp189 residue at the bottom of the S1 pocket, as well as hydrophobic interactions with the surrounding residues.[2][3] this compound, as a substituted benzamidine, is expected to follow this same mechanism of competitive inhibition.

Binding Affinity and Kinetics of Benzamidine Derivatives with Trypsin

Data Presentation

The following table summarizes the known binding and inhibition constants for benzamidine and a related derivative. This data serves as a benchmark for the anticipated values for this compound.

| Compound | Kᵢ (μM) | IC₅₀ (μM) | Notes |

| Benzamidine | 11.2 - 19 | Not specified | Competitive inhibitor.[3] |

| TEG-Benzamidine | Not specified | 79 | A benzamidine derivative used as a reference in a study.[1] |

Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity. A smaller Kᵢ value indicates a higher affinity. IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Inhibition

This compound is expected to act as a competitive inhibitor of trypsin. This means it directly competes with the natural substrate for binding to the active site of the enzyme.

Caption: Competitive inhibition of trypsin by 4-Methoxybenzamidine.

Experimental Protocols

To determine the binding affinity and kinetics of this compound for trypsin, the following experimental protocols can be employed.

Determination of Inhibition Constant (Kᵢ) via Enzyme Inhibition Assay

This protocol outlines the determination of the Kᵢ value using a spectrophotometric assay with a chromogenic substrate.

Materials:

-

Bovine Trypsin

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate[4]

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)[1]

-

Spectrophotometer

Procedure:

-

Prepare Stock Solutions:

-

Enzyme Inhibition Assay:

-

In a series of test tubes or a 96-well plate, add a fixed concentration of trypsin.

-

Add varying concentrations of this compound to the tubes/wells.

-

Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixtures at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes) to allow for binding equilibrium to be reached.[5]

-

-

Initiate the Reaction:

-

Add a fixed concentration of the chromogenic substrate to each tube/well to start the reaction.

-

Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 410 nm for p-nitroaniline produced from BAPNA) over time using a spectrophotometer in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized plot such as a Lineweaver-Burk plot.

-

For competitive inhibition, the Kᵢ can be determined from the following equation: Kᵢ = [I] / ((Kₘ,app / Kₘ) - 1) where [I] is the inhibitor concentration, Kₘ,app is the apparent Michaelis constant in the presence of the inhibitor, and Kₘ is the Michaelis constant in the absence of the inhibitor.

-

Alternatively, a Dixon plot can be used to determine Kᵢ.

-

Caption: Workflow for the determination of the inhibition constant (Ki).

Determination of Binding Kinetics (kₒₙ, kₒff) via Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can measure the real-time association and dissociation of molecules.[7]

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Bovine Trypsin

-

This compound

-

Immobilization buffer (e.g., sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., low pH glycine or high salt solution)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using EDC/NHS chemistry).[7]

-

Immobilize trypsin onto the activated surface to a target response level.

-

Deactivate the remaining active sites on the surface.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized trypsin surface at a constant flow rate.

-

Record the binding response (in Response Units, RU) over time (association phase).

-

-

Dissociation:

-

After the association phase, switch back to flowing only the running buffer over the sensor surface.

-

Record the decrease in the binding response as the inhibitor dissociates from the trypsin (dissociation phase).[8]

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound inhibitor and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

This fitting process yields the association rate constant (kₒₙ or kₐ) and the dissociation rate constant (kₒff or kₑ).[7]

-

The equilibrium dissociation constant (Kₑ) can be calculated from the ratio of the rate constants (Kₑ = kₒff / kₒₙ).

-

Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]

Materials:

-

Isothermal Titration Calorimeter

-

Bovine Trypsin

-

This compound

-

Dialysis buffer

Procedure:

-

Sample Preparation:

-

ITC Experiment:

-

Load the trypsin solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the trypsin solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RT ln(Kₐ) ΔG = ΔH - TΔS

-

Conclusion

While direct binding affinity and kinetic data for this compound's interaction with trypsin are not yet widely published, the established knowledge of benzamidine-based inhibitors provides a strong foundation for its characterization. The experimental protocols detailed in this guide offer a clear path for researchers to determine the Kᵢ, IC₅₀, kₒₙ, kₒff, and thermodynamic parameters for this specific inhibitor. Such data is invaluable for structure-activity relationship studies and the rational design of more potent and selective trypsin inhibitors for various therapeutic and research applications. The existence of a crystal structure of 4-methoxybenzamidine-bound trypsin further supports detailed structural analysis and computational modeling to complement these experimental findings.[11]

References

- 1. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. scielo.br [scielo.br]

- 4. トリプシンインヒビター [sigmaaldrich.com]

- 5. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]

- 6. protocols.io [protocols.io]

- 7. bioradiations.com [bioradiations.com]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 11. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 4-Methoxybenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-methoxybenzamidine hydrochloride, a valuable intermediate in medicinal chemistry and drug development.[1] The document details a robust laboratory-scale synthetic protocol, purification methods, and characterization data.

Overview

This compound, also known as 4-anisamidine hydrochloride, is a versatile building block in the synthesis of various bioactive molecules, particularly enzyme inhibitors.[1] Its amidine functionality allows for diverse chemical transformations, making it a key component in the development of novel therapeutic agents. This guide will focus on the well-established Pinner reaction for its synthesis, a reliable method for converting nitriles to amidines.

Synthesis via Pinner Reaction

The Pinner reaction is a classic and effective method for the synthesis of amidines from nitriles. The reaction proceeds in two main stages: the formation of an imidate ester hydrochloride (a Pinner salt) from the reaction of a nitrile with an alcohol in the presence of hydrogen chloride, followed by aminolysis of the imidate ester to the desired amidine hydrochloride.

Chemical Reaction Pathway

The overall reaction scheme for the synthesis of this compound from 4-methoxybenzonitrile is depicted below.

Caption: Pinner reaction pathway for this compound synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the Pinner reaction.

Materials:

-

4-Methoxybenzonitrile

-

Absolute Ethanol

-

Dry Hydrogen Chloride gas

-

Anhydrous Diethyl Ether

-

Ammonia solution in Ethanol (saturated)

Step 1: Formation of Ethyl 4-methoxybenzimidate hydrochloride (Pinner Salt)

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-methoxybenzonitrile (1 equivalent) in absolute ethanol (2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5 °C.

-

Continue the gas introduction until the solution is saturated and a precipitate of the imidate hydrochloride begins to form.

-

Seal the flask and allow it to stand at room temperature for 48 hours, during which a solid mass of the Pinner salt will crystallize.

Step 2: Ammonolysis to this compound

-

Break up the solid cake of the Pinner salt with a dry spatula and add anhydrous diethyl ether to form a slurry.

-

Filter the solid under a dry nitrogen atmosphere, wash with anhydrous diethyl ether, and quickly transfer it to a clean, dry flask.

-

Cool the flask containing the Pinner salt in an ice bath.

-

Slowly add a saturated solution of ammonia in absolute ethanol (2-3 equivalents of ammonia) to the stirred slurry.

-

Stir the reaction mixture at room temperature for 4-6 hours. Ammonium chloride will precipitate during this time.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot absolute ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature.

-

To induce further crystallization, cool the solution in an ice bath.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Synthesis | ||

| Starting Material | 4-Methoxybenzonitrile | |

| Reported Yield | 44.5% (from 4-methoxybenzyl cyanide) | [2] |

| Characterization | ||

| Molecular Formula | C₈H₁₁ClN₂O | [1] |

| Molecular Weight | 186.64 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 219-223 °C | [3] |

| Purity (HPLC) | >98.0% | [3] |

| Purity (NMR) | ≥ 95% | [1] |

| Spectroscopic Data | ||

| Mass Spectrum (ESI) | m/z: 151.1 ([M+H]⁺) | [2] |

Experimental Workflow Visualization

The overall workflow for the synthesis and purification of this compound is outlined in the diagram below.

Caption: Experimental workflow for synthesis and purification.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons (two doublets in the aromatic region), a singlet for the methoxy group protons, and broad signals for the exchangeable -NH₂ protons of the amidinium group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to N-H stretching (broad, ~3100-3300 cm⁻¹), C=N stretching of the amidinium ion (~1650-1680 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 151.1, corresponding to the free base.

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (219-223 °C).[3]

-

Purity Analysis: The purity of the final compound can be quantitatively assessed by High-Performance Liquid Chromatography (HPLC).

Safety Precautions

-

Hydrogen chloride gas is corrosive and toxic. This reaction should be performed in a well-ventilated fume hood.

-

Anhydrous reagents and solvents are required. Ensure all glassware is thoroughly dried.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This guide provides a detailed framework for the successful synthesis and purification of this compound in a laboratory setting. Adherence to the described protocols and safety precautions is essential for obtaining a high-purity product.

References

Spectroscopic Characterization of 4-Methoxybenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methoxybenzamidine hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document also outlines the experimental protocols for these analytical techniques and provides a visual workflow for spectroscopic characterization.

Introduction

This compound (C₈H₁₁ClN₂O) is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other therapeutic agents. Its structural integrity and purity are paramount for the successful development of novel drug candidates. Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound. This guide summarizes the key spectral data and methodologies for its analysis.

Spectroscopic Data

The following tables summarize the mass spectrometry data and predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electrospray ionization (ESI), which allows for the analysis of the protonated molecule.

Table 1: Mass Spectrometry Data for 4-Methoxybenzamidine

| Ion | m/z (Da) | Note |

| [M+H]⁺ | 151.1 | Corresponds to the protonated free base (4-Methoxybenzamidine).[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. The following are predicted chemical shifts (δ) in parts per million (ppm).

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | broad singlet | 2H | -NH₂ |

| ~9.2 | broad singlet | 2H | -NH₂ |

| ~7.8 | Doublet | 2H | Aromatic CH (ortho to C=N) |

| ~7.1 | Doublet | 2H | Aromatic CH (ortho to -OCH₃) |

| 3.85 | Singlet | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=N |

| ~163 | Aromatic C-OCH₃ |

| ~130 | Aromatic CH (ortho to C=N) |

| ~122 | Aromatic C (ipso to C=N) |

| ~115 | Aromatic CH (ortho to -OCH₃) |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H stretching (amine salts) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1670 | Strong | C=N stretching (amidinium) |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O stretching (asymmetric) |

| ~1030 | Medium | Aryl-O stretching (symmetric) |

| ~830 | Strong | p-disubstituted benzene C-H bending |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

-

The spectral width is typically set to 12-15 ppm.

-

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

The data is processed with a Fourier transform, and the chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The spectral width is set to approximately 200-220 ppm.

-

The data is processed similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

A background spectrum of the empty sample holder is recorded.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound (approximately 10-100 µg/mL) is prepared in a suitable solvent, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass spectrum is recorded over an appropriate m/z range (e.g., 50-500 Da).

-

Workflow and Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

This diagram illustrates the logical flow from the synthesis and purification of this compound to its comprehensive analysis using various spectroscopic techniques, culminating in the confirmation of its chemical structure.

References

An In-depth Technical Guide to the Aqueous Solubility and Stability of 4-Methoxybenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous solubility and chemical stability of 4-Methoxybenzamidine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, industry-standard protocols. These methodologies, primarily derived from the International Council for Harmonisation (ICH) guidelines, will enable researchers to generate reliable data for drug development and scientific investigation.

Physicochemical Properties of this compound

While specific data is scarce, the structure of this compound suggests it is a salt of a moderately strong base (benzamidine moiety) and a strong acid (hydrochloric acid). As such, its aqueous solubility is expected to be pH-dependent. The stability of the compound, particularly in aqueous solutions, will likely be influenced by pH, temperature, and light. The primary degradation pathway is anticipated to be hydrolysis of the amidine group to the corresponding amide (4-methoxybenzamide).

Aqueous Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability. For a hydrochloride salt like this compound, solubility should be assessed across a physiologically relevant pH range.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the concentration of this compound in a saturated aqueous solution at various pH values and a constant temperature.

Materials and Reagents:

-

This compound (pure, solid form)

-

Aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4 are recommended to simulate physiological conditions)[2]

-

Purified water (USP grade)

-

Shaking incubator

-

Centrifuge

-

Validated HPLC/UPLC method for quantification

Procedure:

-

Add an excess amount of this compound to vials containing the different aqueous buffers. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C).[1]

-

Agitate the samples for a sufficient period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.[1]

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.[1]

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant using a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC/UPLC method.

Data Presentation:

The results should be summarized in a table, as shown below, to facilitate comparison.

| Buffer pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 1.2 | 25 | Experimental Data | Calculated Data |

| 4.5 | 25 | Experimental Data | Calculated Data |

| 6.8 | 25 | Experimental Data | Calculated Data |

| 7.4 | 25 | Experimental Data | Calculated Data |

| 1.2 | 37 | Experimental Data | Calculated Data |

| 4.5 | 37 | Experimental Data | Calculated Data |

| 6.8 | 37 | Experimental Data | Calculated Data |

| 7.4 | 37 | Experimental Data | Calculated Data |

Visualization of Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Aqueous Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, helps in the development of stability-indicating analytical methods.[3]

Objective: To identify the degradation products of this compound under various stress conditions and to understand its degradation pathways.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for up to 7 days.[1]

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for up to 7 days.[1]

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.[1]

-

Thermal Stress: Solid compound at 80 °C for 48 hours.[1]

-

Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1]

Procedure:

-

Prepare solutions of this compound in the respective stress media. For thermal stress, the solid compound is used.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples if necessary.

-

Analyze the samples using a validated stability-indicating HPLC/UPLC method, capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

-

LC-MS can be employed to identify the structure of the degradation products.

Data Presentation:

The results of the stability studies should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products over time.

| Stress Condition | Time | % 4-Methoxybenzamidine HCl Remaining | % Degradation Product 1 | % Degradation Product 2 |

| 0.1 M HCl, 60°C | 0 h | 100 | 0 | 0 |

| 24 h | Experimental Data | Experimental Data | Experimental Data | |

| ... | Experimental Data | Experimental Data | Experimental Data | |

| 0.1 M NaOH, 60°C | 0 h | 100 | 0 | 0 |

| 24 h | Experimental Data | Experimental Data | Experimental Data | |

| ... | Experimental Data | Experimental Data | Experimental Data | |

| 3% H₂O₂, RT | 0 h | 100 | 0 | 0 |

| 24 h | Experimental Data | Experimental Data | Experimental Data | |

| 80°C (solid) | 0 h | 100 | 0 | 0 |

| 48 h | Experimental Data | Experimental Data | Experimental Data | |

| Photostability | 0 h | 100 | 0 | 0 |

| ... | Experimental Data | Experimental Data | Experimental Data |

Visualization of Potential Degradation Pathway:

The most probable degradation pathway for this compound in aqueous media is hydrolysis of the amidine group to form 4-methoxybenzamide.

Caption: Postulated Hydrolysis of 4-Methoxybenzamidine.

Analytical Methodologies

A validated, stability-indicating HPLC/UPLC method is essential for both solubility and stability studies.

Key Method Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A PDA detector is advantageous for assessing peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

References

4-Methoxybenzamidine Hydrochloride: A Competitive Inhibitor of Trypsin-Like Enzymes - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypsin-like serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes.[1] Their enzymatic activity, characterized by the cleavage of peptide bonds C-terminal to arginine and lysine residues, is fundamental to protein digestion, blood coagulation, fibrinolysis, and immune responses. However, dysregulation of these proteases is implicated in numerous diseases, including pancreatitis, thrombosis, inflammation, and cancer. This has led to significant interest in the development of specific inhibitors targeting these enzymes as potential therapeutic agents.

Among the various classes of inhibitors, benzamidine and its derivatives have long been recognized as potent, reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases.[2][3][4][5] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes. This interaction blocks substrate access to the active site, thereby inhibiting enzymatic activity.

This technical guide focuses on 4-Methoxybenzamidine hydrochloride, a substituted benzamidine derivative. While specific quantitative data on its inhibitory potency is not extensively published, its structural similarity to benzamidine and the existence of crystallographic data of it bound to trypsin strongly support its role as a competitive inhibitor.[6] This document will provide an in-depth overview of its mechanism of action, summarize available quantitative data for the parent compound benzamidine hydrochloride as a proxy, detail relevant experimental protocols for characterization, and explore its potential impact on cellular signaling pathways.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of trypsin-like enzymes. This mode of inhibition is characterized by the inhibitor reversibly binding to the active site of the enzyme, the same site that the natural substrate binds to. This competition for the active site prevents the formation of the enzyme-substrate complex, thereby reducing the rate of the enzymatic reaction.

The key features of competitive inhibition are:

-

Reversibility: The inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration.

-

Effect on Kinetic Parameters: In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the enzyme for its substrate increases, while the maximum reaction velocity (Vmax) remains unchanged.[7][8][9][10] This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site, allowing the reaction to reach its normal maximum rate.

The binding of 4-Methoxybenzamidine to the S1 pocket of trypsin-like proteases is a prime example of this mechanism. The amidinium group forms a salt bridge with the conserved aspartate residue at the bottom of the S1 pocket, while the aromatic ring can engage in hydrophobic interactions with other residues lining the pocket.

Quantitative Analysis of Inhibition

| Enzyme Target | Ki (µM) |

| Tryptase | 20 |

| Trypsin | 21 |

| Urokinase (uPA) | 97 |

| Factor Xa | 110 |

| Thrombin | 320 |

| Tissue Plasminogen Activator (tPA) | 750 |

| Data for Benzamidine hydrochloride, sourced from MedchemExpress.[4] |

Note: The inhibitory constants (Ki) represent the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater inhibitory potency. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is dependent on experimental conditions, including substrate concentration.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound against trypsin-like enzymes.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to determine the inhibitory potency (IC50 and Ki) of this compound using a chromogenic substrate.

Materials:

-

Purified trypsin or other target trypsin-like enzyme

-

This compound

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)[11]

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0[12]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the trypsin-like enzyme in a suitable buffer (e.g., 1 mM HCl to maintain stability).

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in a suitable solvent like DMSO and then dilute it in the assay buffer to the desired final concentration.[11]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well (except for the blank).

-

Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells simultaneously.

-

Immediately place the microplate in the reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes). The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations. The data can then be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model using specialized software.

-

Workflow for Determining Inhibition Type

The following workflow outlines the steps to confirm the competitive inhibition mechanism of this compound.

References

- 1. trypsin inhibitor — TargetMol Chemicals [targetmol.com]

- 2. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raw diffraction images of 4-Methoxybenzamidine-bound trypsin [zenodo.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Enzyme Inhibition Types: Competitive vs Noncompetitive & Beyond (MCAT Focus) — King of the Curve [kingofthecurve.org]

- 9. Khan Academy [khanacademy.org]

- 10. jackwestin.com [jackwestin.com]

- 11. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 12. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Strategy: A Technical Guide to the Inhibition of Serine Proteases by 4-Methoxybenzamidine Hydrochloride

For Immediate Release

This technical guide provides an in-depth analysis of the structural basis of 4-Methoxybenzamidine hydrochloride's inhibitory action against serine proteases, with a primary focus on trypsin. Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic insights, quantitative binding data, and detailed experimental methodologies to elucidate the compound's mechanism of action.

Executive Summary

The Structural Basis of Inhibition: Insights from Crystallography

The fundamental mechanism of inhibition lies in the molecular recognition between 4-Methoxybenzamidine and the active site of serine proteases like trypsin. Although a fully refined crystal structure of the 4-Methoxybenzamidine-trypsin complex is not yet publicly available, raw X-ray diffraction data has been collected, signaling that the structural details are forthcoming. In the interim, the crystal structures of trypsin in complex with the parent compound, benzamidine, offer profound insights into the binding mode.

The benzamidine moiety of the inhibitor occupies the S1 specificity pocket of trypsin, a deep, negatively charged cleft that accommodates the side chains of arginine and lysine residues of natural substrates. The positively charged amidinium group forms a key salt bridge with the carboxylate side chain of the conserved Asp189 residue at the bottom of the S1 pocket. This interaction is a primary determinant of the inhibitor's potency and specificity. Additional hydrogen bonds and van der Waals interactions with the surrounding residues, including Gly216, Ser190, and the backbone of residues 214-216, further stabilize the inhibitor in the active site. The 4-methoxy group is predicted to be solvent-exposed or to form additional interactions within the binding site, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

Quantitative Analysis of Inhibition

The inhibitory potency of benzamidine derivatives against serine proteases is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific values for this compound are not widely reported, the Ki values for the parent compound, benzamidine, against several key serine proteases provide a valuable benchmark.

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Inhibition Type |

| Trypsin-like protease | Benzamidine | 11.2 µM[1] | Competitive |

| Human Tissue Kallikrein (hK1) | Benzamidine | 1,098 µM[2] | Competitive |

| Thrombin | Benzamidine | ~220 µM | Competitive |

| Plasmin | Benzamidine | ~350 µM | Competitive |

Note: Data for thrombin and plasmin are for the parent benzamidine compound and serve as an estimation.

Experimental Protocols

Determination of Inhibition Constant (Ki) for Trypsin Inhibition

This protocol outlines a spectrophotometric method to determine the inhibition constant (Ki) of this compound against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).

Materials:

-

Trypsin (from bovine pancreas)

-

This compound

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 253 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of BAEE in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions containing varying concentrations of the inhibitor (this compound) and the substrate (BAEE).

-

Include control wells with no inhibitor to determine the uninhibited enzyme activity (Vmax).

-

Include blank wells with no enzyme to correct for any non-enzymatic substrate hydrolysis.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding trypsin to each well.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 253 nm over time at a constant temperature (e.g., 25°C). The rate of BAEE hydrolysis is directly proportional to the increase in absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (v) from the linear portion of the absorbance versus time plots.

-

Determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor.

-

To determine the Ki for competitive inhibition, plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. The lines will intersect on the y-axis.

-

Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) where [S] is the substrate concentration and [I] is the inhibitor concentration.

-

X-ray Crystallography of Trypsin-Inhibitor Complex

To elucidate the precise binding mode of this compound, co-crystallization with trypsin followed by X-ray diffraction analysis is the definitive method.

Procedure:

-

Protein Purification and Crystallization:

-

Purify trypsin to homogeneity using affinity chromatography (e.g., using a benzamidine-sepharose column) and size-exclusion chromatography.

-

Screen for crystallization conditions of trypsin in the presence of a molar excess of this compound using techniques such as hanging-drop or sitting-drop vapor diffusion.

-

-

Data Collection:

-

Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source. Raw diffraction images for 4-methoxybenzamidine-bound trypsin have been collected, indicating the feasibility of this step.

-

-

Structure Determination and Refinement:

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the crystal structure using molecular replacement with a known trypsin structure (e.g., PDB ID: 3PTB) as a search model.

-

Build the model of the inhibitor into the electron density map and refine the structure to obtain the final coordinates of the trypsin-4-Methoxybenzamidine hydrochloride complex.

-

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Competitive inhibition of trypsin by 4-Methoxybenzamidine.

Caption: Workflow for investigating inhibitor-enzyme interactions.

Conclusion

This compound serves as a potent competitive inhibitor of serine proteases, with trypsin being a key target. The structural basis of its inhibition is anchored by the specific and strong interaction of the benzamidine group with the S1 pocket of the enzyme. While further studies are needed to precisely quantify the inhibitory constant of the 4-methoxy derivative and to solve its high-resolution crystal structure in complex with trypsin, the available data on related compounds provide a solid foundation for its use in research and as a scaffold in drug design. The experimental protocols outlined in this guide offer a clear path for researchers to further investigate the nuanced interactions of this and similar inhibitors.

References

The Advent and Evolution of 4-Methoxybenzamidine Hydrochloride in Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzamidine hydrochloride, a versatile molecule in the realm of biochemical research, has carved a niche for itself primarily as a competitive inhibitor of serine proteases. Its journey from a synthesized organic compound to a valuable tool in studying enzyme kinetics and a scaffold for drug discovery is a compelling narrative of scientific inquiry. This technical guide delves into the discovery, history, and multifaceted applications of this compound as a research chemical. It aims to provide a comprehensive resource encompassing its synthesis, mechanism of action, and quantitative inhibitory data against key serine proteases, supplemented with detailed experimental protocols and visual representations of its utility in research.

Introduction: Unveiling a Serine Protease Inhibitor

This compound, also known as 4-anisamidine hydrochloride, is a synthetic organic compound that has found significant utility in the field of biochemistry and medicinal chemistry. Its structural resemblance to the side chains of arginine and lysine allows it to act as a competitive inhibitor for a class of enzymes known as serine proteases. These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and fibrinolysis. Consequently, inhibitors of serine proteases are invaluable tools for dissecting these pathways and serve as foundational structures for the development of therapeutic agents.

This guide will explore the historical context of this compound's emergence as a research chemical, its synthesis, its inhibitory effects on key serine proteases such as trypsin, thrombin, and urokinase, and the experimental methodologies employed to characterize its activity.

Discovery and Historical Perspective

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its synthesis falls under the well-established Pinner reaction, first described by Adolf Pinner in 1877, which converts a nitrile into an imino ester salt, a direct precursor to the amidine.[1] The study of benzamidine derivatives as inhibitors of proteolytic enzymes gained traction in the mid-20th century. A notable early publication by Markwardt and Walsmann in 1968 investigated the inhibition of the coagulation enzyme thrombin by various benzamidine derivatives, laying the groundwork for understanding the structure-activity relationships within this class of compounds. While the specific details of this German-language publication are not widely translated, it represents a key historical marker in the exploration of benzamidine-based enzyme inhibitors.

The utility of 4-Methoxybenzamidine as a research tool is underscored by its inclusion in structural biology studies. For instance, the crystal structure of trypsin in complex with 4-Methoxybenzamidine has been determined, providing a detailed view of its binding mode within the enzyme's active site.[2] This and similar studies have solidified its role as a reliable competitive inhibitor for probing the function of serine proteases.

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the Pinner reaction.[1] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by treatment with ammonia.

Logical Workflow for the Pinner Synthesis of this compound:

Caption: Pinner reaction workflow for this compound synthesis.

Detailed Experimental Protocol: Pinner Synthesis

Materials:

-

4-Methoxybenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (anhydrous, in ethanol)

-

Round-bottom flask

-

Gas inlet tube

-

Drying tube (calcium chloride)

-

Magnetic stirrer

Procedure:

-

Pinner Salt Formation: A solution of 4-methoxybenzonitrile in a two-fold excess of anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution with continuous stirring. The reaction is monitored for the precipitation of the imino ester hydrochloride (Pinner salt). The reaction is typically allowed to proceed for several hours to ensure complete conversion. The precipitated Pinner salt is then collected by filtration, washed with anhydrous diethyl ether to remove unreacted starting materials, and dried under vacuum.

-

Ammonolysis: The dried Pinner salt is suspended in a solution of anhydrous ammonia in ethanol. The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The resulting solid is this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Mechanism of Action: Competitive Inhibition of Serine Proteases

This compound functions as a competitive inhibitor of serine proteases. Its mechanism of action is rooted in its structural similarity to the natural substrates of these enzymes, particularly those with arginine or lysine residues at the P1 position of the cleavage site.

Signaling Pathway of Competitive Inhibition:

Caption: Competitive inhibition of a serine protease by 4-Methoxybenzamidine.

The positively charged amidinium group of 4-Methoxybenzamidine mimics the guanidinium group of arginine or the protonated amino group of lysine. This allows the inhibitor to bind to the S1 specificity pocket of the serine protease active site, which is typically negatively charged due to the presence of an aspartate residue (Asp189 in trypsin). This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The methoxy group at the para position of the benzene ring can further influence the binding affinity through hydrophobic and electronic interactions within the active site.

Quantitative Inhibitory Data

The potency of an enzyme inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While extensive quantitative data specifically for this compound is not compiled in a single source, data for the parent compound benzamidine and its derivatives provide a strong indication of its inhibitory potential against various serine proteases. It is important to note that the 4-methoxy substitution can alter the binding affinity compared to the unsubstituted benzamidine.

| Enzyme | Inhibitor | Ki (μM) | IC50 (μM) | Reference/Notes |

| Trypsin | Benzamidine | 19 | - | Reversible competitive inhibitor.[3] The methoxy group may alter this value. |

| Thrombin | 4-Methoxy-N-(2-pyridinyl)benzamide | 2430 (nM) | - | This is a derivative, not the hydrochloride salt. The value is presented in nM.[4][5] |

| Urokinase | 4-Chlorophenylguanidine | 6.07 | - | A related phenylguanidine, indicating the potential for inhibition.[6] Specific data for 4-methoxybenzamidine is needed for direct comparison. |

Note: The table summarizes available data for benzamidine and related compounds to provide context. Specific Ki and IC50 values for this compound against a broad panel of proteases require further dedicated experimental investigation.

Applications in Research

This compound is a valuable tool in various research applications:

-

Enzyme Kinetics and Mechanism Studies: As a well-characterized competitive inhibitor, it is used to study the kinetics and mechanism of serine proteases. By observing the effect of the inhibitor on the reaction rate at different substrate concentrations, researchers can determine the Km and Vmax of the enzyme and elucidate its catalytic mechanism.

-

Protein Purification: Affinity chromatography columns with immobilized benzamidine derivatives are widely used to purify serine proteases from complex biological mixtures.

-

Protease Assays: It can be used as a control inhibitor in the development and validation of new protease assays.

-

Structural Biology: Its ability to form stable complexes with serine proteases makes it a useful tool for X-ray crystallography and other structural biology techniques to study enzyme-inhibitor interactions at the atomic level.[2]

-

Drug Discovery: The benzamidine scaffold serves as a starting point for the design and synthesis of more potent and selective protease inhibitors with therapeutic potential.

Experimental Protocols: Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against a serine protease, such as trypsin, using a chromogenic substrate.

Workflow for a Typical Enzyme Inhibition Assay:

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Trypsin Inhibition Assay

Materials:

-

Bovine Trypsin

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of trypsin in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of the chromogenic substrate BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the desired volume of the this compound dilutions to the test wells. Add an equal volume of buffer to the control wells (no inhibitor).

-

Add the trypsin solution to all wells.

-

-

Pre-incubation:

-

Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the BAPNA solution to all wells.

-

Immediately place the microplate in a plate reader and monitor the increase in absorbance at 405 nm over time. The product of BAPNA hydrolysis, p-nitroaniline, absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using the Michaelis-Menten equation and its integrated forms for competitive inhibition (e.g., using Dixon or Cornish-Bowden plots).

-

Conclusion

This compound has established itself as a cornerstone research chemical for the study of serine proteases. Its straightforward synthesis, well-understood mechanism of competitive inhibition, and proven utility in a range of biochemical and structural studies have contributed to its enduring relevance. While a more comprehensive and centralized database of its inhibitory constants against a wider array of proteases would be beneficial to the scientific community, the available information firmly supports its continued use as a reliable and versatile tool. As research into the intricate roles of serine proteases in health and disease continues, this compound is poised to remain an indispensable compound in the arsenal of researchers and drug development professionals.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Raw diffraction images of 4-Methoxybenzamidine-bound trypsin [zenodo.org]

- 3. trypsin inhibitor — TargetMol Chemicals [targetmol.com]

- 4. rcsb.org [rcsb.org]

- 5. 5af9 - Thrombin in complex with 4-Methoxy-N-(2-pyridinyl)benzamide - Summary - Protein Data Bank Japan [pdbj.org]

- 6. apexbt.com [apexbt.com]

A Technical Guide to the Chemical Properties and pKa of 4-Methoxybenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine hydrochloride, also known as 4-anisamidine hydrochloride, is a versatile organic compound frequently utilized in biochemical research and pharmaceutical development.[1] Its structure, featuring a benzamidine core with a para-methoxy substituent, makes it a valuable intermediate in the synthesis of bioactive molecules, particularly enzyme inhibitors.[1][2] Amidine moieties are strongly basic and exist in their protonated, cationic form at physiological pH, allowing them to interact with negatively charged pockets in enzymes like proteases. This guide provides a comprehensive overview of the key chemical properties, stability, and acid-base characteristics (pKa) of this compound, along with detailed experimental protocols for its analysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

Physical and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O·HCl | [1][3] |

| Molecular Weight | 186.64 g/mol | [1][3] |

| Appearance | White to Off-White Crystalline Solid/Powder | [4] |

| Melting Point | 219.0 - 223.0 °C | |

| Solubility | Slightly soluble in Water and DMSO | [4] |

| UV Maximum (λmax) | 261 nm (in H₂O) | [4] |

| CAS Number | 51721-68-7 | [3][4] |

Stability and Storage

Stability: The compound is stable under normal laboratory conditions.[2] It is incompatible with strong oxidizing agents. Hazardous decomposition products resulting from combustion may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.

Storage: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and shaded area.[2] Recommended storage temperatures are between 0-8 °C.

Acid-Base Properties and pKa